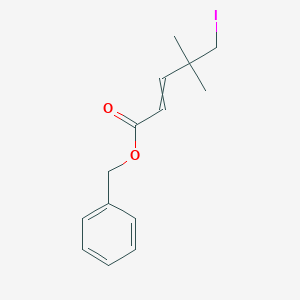

Benzyl 5-iodo-4,4-dimethylpent-2-enoate

Description

Benzyl 5-iodo-4,4-dimethylpent-2-enoate is an α,β-unsaturated ester characterized by a benzyl ester group, a pent-2-enoate backbone, and substituents including an iodine atom at position 5 and two methyl groups at position 2. Alternatively, cross-coupling reactions like Suzuki-Miyaura coupling (as described in ) could be employed to introduce aromatic or halogenated moieties .

The iodine substituent enhances molecular weight (compared to non-halogenated analogs) and offers reactivity for further functionalization (e.g., nucleophilic substitution or cross-coupling). The conjugated double bond (pent-2-enoate) may influence UV absorption and electrophilic reactivity.

Properties

CAS No. |

827573-90-0 |

|---|---|

Molecular Formula |

C14H17IO2 |

Molecular Weight |

344.19 g/mol |

IUPAC Name |

benzyl 5-iodo-4,4-dimethylpent-2-enoate |

InChI |

InChI=1S/C14H17IO2/c1-14(2,11-15)9-8-13(16)17-10-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3 |

InChI Key |

VBRXEXXVEVMRHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CI)C=CC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-iodo-4,4-dimethylpent-2-enoate typically involves the iodination of a precursor compound. One common method includes the reaction of 5-iodo-4,4-dimethylpent-2-enoic acid with benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the double bond in the pent-2-enoate moiety can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under atmospheric pressure.

Major Products Formed:

Substitution: Formation of benzyl 5-hydroxy-4,4-dimethylpent-2-enoate.

Oxidation: Formation of benzyl 5-oxo-4,4-dimethylpent-2-enoate.

Reduction: Formation of benzyl 5-iodo-4,4-dimethylpentanoate.

Scientific Research Applications

Benzyl 5-iodo-4,4-dimethylpent-2-enoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, especially those targeting specific enzymes or receptors.

Material Science: It is used in the synthesis of novel polymers and materials with unique properties.

Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of Benzyl 5-iodo-4,4-dimethylpent-2-enoate involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding with biological molecules, influencing their structure and function. Additionally, the ester moiety can undergo hydrolysis to release active carboxylic acid derivatives, which may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(S)-Benzyl 2-(1,3-Dioxoisoindolin-2-yl)propanoate (5o)

- Structure: Features a benzyl ester linked to a propanoate backbone with a 1,3-dioxoisoindolin-2-yl group.

- Synthesis : Prepared via GP-VI reaction with 98% yield, highlighting efficient esterification methodologies .

- Key Differences : Lacks iodine and unsaturated bonds but includes a heterocyclic substituent. The isoindolinyl group enhances polarity compared to the aliphatic chain in the target compound.

Benzyl Phenyl Acetate

- Structure : Benzyl ester of phenyl acetic acid (C15H14O2).

- Physical Properties: Boiling point 317–319°C, refractive index 1.553–1.558, 98% purity (GC), and solubility in ethanol (33% solution) .

- Key Differences: Aromatic phenyl group replaces the iodinated pentenoyl chain. Higher molecular weight (226.27 g/mol) compared to the target compound (estimated ~300 g/mol due to iodine).

5-Iodo-4-Methyl-2-(Trifluoromethyl)Benzoic Acid

- Structure : Benzoic acid derivative with iodine, methyl, and trifluoromethyl groups.

- Relevance : Demonstrates the impact of iodine and methyl substituents on acidity and solubility. The carboxylic acid group contrasts with the ester functionality in the target compound, affecting reactivity (e.g., nucleophilic vs. electrophilic sites) .

Methyl Benzoate and Isopropyl Benzoate

- Structure : Simple benzoate esters with aliphatic chains.

- Comparison : Methyl benzoate (CAS 93-58-3) and isopropyl benzoate (CAS 939-48-0) lack unsaturated bonds and halogens. Their lower molecular weights and simpler structures result in higher volatility and lower boiling points compared to the target compound .

Physicochemical Properties

*Estimates based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.